molecular formula C9H19NO5 B611186 Boc-Aminooxy-PEG2 CAS No. 1807503-86-1

Boc-Aminooxy-PEG2

Cat. No.: B611186
CAS No.: 1807503-86-1
M. Wt: 221.25
InChI Key: ZPZCGPKXSQMUKY-UHFFFAOYSA-N
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Description

Boc-Aminooxy-PEG2: is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (Boc)-protected aminooxy group and an alcohol group. The hydrophilic PEG spacer increases solubility in aqueous media. The protected aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mechanism of Action

Target of Action

Boc-Aminooxy-PEG2, also known as t-Boc-Aminoxy-PEG2-alcohol or t-Boc-Aminooxy-PEG2-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

The compound contains a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mildly acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . This allows the compound to bind to its target protein. Once bound, the PROTAC recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEGylation. PEGylation is a process that involves the attachment of polyethylene glycol (PEG) to a molecule, which can alter the molecule’s pharmacokinetics . PEGylation can increase the circulating half-life of a molecule, improve its solubility, and reduce its immunogenicity . For example, the circulating half-life of PEG increases with increasing molecular weight .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the aminooxy group . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other molecules .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-Aminooxy-PEG2 can change over time due to its stability and degradation properties. The compound is generally stable when stored at recommended conditions, such as 2-8°C for short-term storage and -20°C for long-term storage. Its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term studies have shown that this compound can maintain its functionality in bioconjugation reactions, although its activity may decrease over extended periods .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of oxime linkages with aldehyde or ketone groups on biomolecules. This reaction is facilitated by enzymes and cofactors that catalyze the deprotection of the Boc group and the subsequent formation of the oxime bond. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Aminooxy-PEG2 typically involves the following steps:

    Protection of the Aminooxy Group: The aminooxy group is protected with a Boc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy compound is then reacted with a PEG derivative to introduce the PEG spacer.

    Introduction of the Alcohol Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5/c1-9(2,3)15-8(12)10-14-7-6-13-5-4-11/h11H,4-7H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZCGPKXSQMUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155108
Record name Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807503-86-1
Record name Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807503-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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